N-Methyl-3-(3-oxo-2,3-dihydroisoxazol-5-yl)-N-(4-phenoxybenzyl)propanamide
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Overview
Description
N-Methyl-3-(3-oxo-2,3-dihydroisoxazol-5-yl)-N-(4-phenoxybenzyl)propanamide is a synthetic organic compound It belongs to the class of isoxazoles, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-(3-oxo-2,3-dihydroisoxazol-5-yl)-N-(4-phenoxybenzyl)propanamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Phenoxybenzyl Group: This step may involve a nucleophilic substitution reaction where a phenoxybenzyl halide reacts with an appropriate nucleophile.
Amidation: The final step involves the formation of the amide bond through a reaction between a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-(3-oxo-2,3-dihydroisoxazol-5-yl)-N-(4-phenoxybenzyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or other oxidized groups to alcohols or alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or sulfonates can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-Methyl-3-(3-oxo-2,3-dihydroisoxazol-5-yl)-N-(4-phenoxybenzyl)propanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Other compounds with the isoxazole ring structure.
Phenoxybenzyl Compounds: Compounds containing the phenoxybenzyl group.
Amides: Compounds with similar amide functional groups.
Uniqueness
N-Methyl-3-(3-oxo-2,3-dihydroisoxazol-5-yl)-N-(4-phenoxybenzyl)propanamide is unique due to its specific combination of functional groups and its potential for diverse chemical and biological activities.
Properties
Molecular Formula |
C20H20N2O4 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-methyl-3-(3-oxo-1,2-oxazol-5-yl)-N-[(4-phenoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C20H20N2O4/c1-22(20(24)12-11-18-13-19(23)21-26-18)14-15-7-9-17(10-8-15)25-16-5-3-2-4-6-16/h2-10,13H,11-12,14H2,1H3,(H,21,23) |
InChI Key |
OHPJLFNTGOODDN-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)CCC3=CC(=O)NO3 |
Origin of Product |
United States |
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